butyl({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine
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Overview
Description
Butyl({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine is a chemical compound that features a pyrazole ring substituted with a difluoromethyl group and a butylamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine typically involves the formation of the pyrazole ring followed by the introduction of the difluoromethyl group and the butylamine side chain. One common method involves the reaction of 1H-pyrazole-5-carbaldehyde with difluoromethylating agents under specific conditions to introduce the difluoromethyl group. The resulting intermediate is then reacted with butylamine to form the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
Butyl({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions may result in various substituted products .
Scientific Research Applications
Butyl({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of butyl({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with difluoromethyl and butylamine groups, such as:
- 1-(difluoromethyl)-1H-pyrazol-3-ylmethylamine
- 1-(difluoromethyl)-1H-pyrazol-4-ylmethylamine
Uniqueness
Butyl({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the difluoromethyl group can enhance its stability and binding properties compared to similar compounds .
Properties
Molecular Formula |
C9H15F2N3 |
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Molecular Weight |
203.23 g/mol |
IUPAC Name |
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]butan-1-amine |
InChI |
InChI=1S/C9H15F2N3/c1-2-3-5-12-7-8-4-6-13-14(8)9(10)11/h4,6,9,12H,2-3,5,7H2,1H3 |
InChI Key |
WUAMLJDMEOIFTB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=CC=NN1C(F)F |
Origin of Product |
United States |
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